molecular formula C15H14N4OS2 B12044266 3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-79-3

3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12044266
CAS No.: 478257-79-3
M. Wt: 330.4 g/mol
InChI Key: WYGPPQMRUJTYCL-CXUHLZMHSA-N
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Description

3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 3-methoxybenzaldehyde with 3-methylthiophene-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under reflux conditions to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It exhibits promising antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

    Agriculture: The compound has shown potential as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: It is being investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. For its anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
  • 3-(3-Methoxyphenyl)-4-((3-methylthiophen-2-yl)methylamino)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

Compared to similar compounds, 3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione exhibits unique biological activities and chemical reactivity due to the presence of the methoxyphenyl and methylthiophene moieties. These structural features contribute to its enhanced potency and selectivity in various applications.

Properties

CAS No.

478257-79-3

Molecular Formula

C15H14N4OS2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4OS2/c1-10-6-7-22-13(10)9-16-19-14(17-18-15(19)21)11-4-3-5-12(8-11)20-2/h3-9H,1-2H3,(H,18,21)/b16-9+

InChI Key

WYGPPQMRUJTYCL-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC

Origin of Product

United States

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